

Application Notes and Protocols for VOCOL® GC Column in Water Sample Analysis

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Compound of Interest

Compound Name: *Vocol*

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This document provides a detailed protocol for the analysis of volatile organic compounds (VOCs) in water samples using a **VOCOL®** capillary Gas Chromatography (GC) column. The primary method outlined is based on the principles of purge and trap gas chromatography-mass spectrometry (GC-MS), a technique widely employed for the analysis of VOCs in aqueous matrices and specified in methods such as the US EPA Method 524.2.

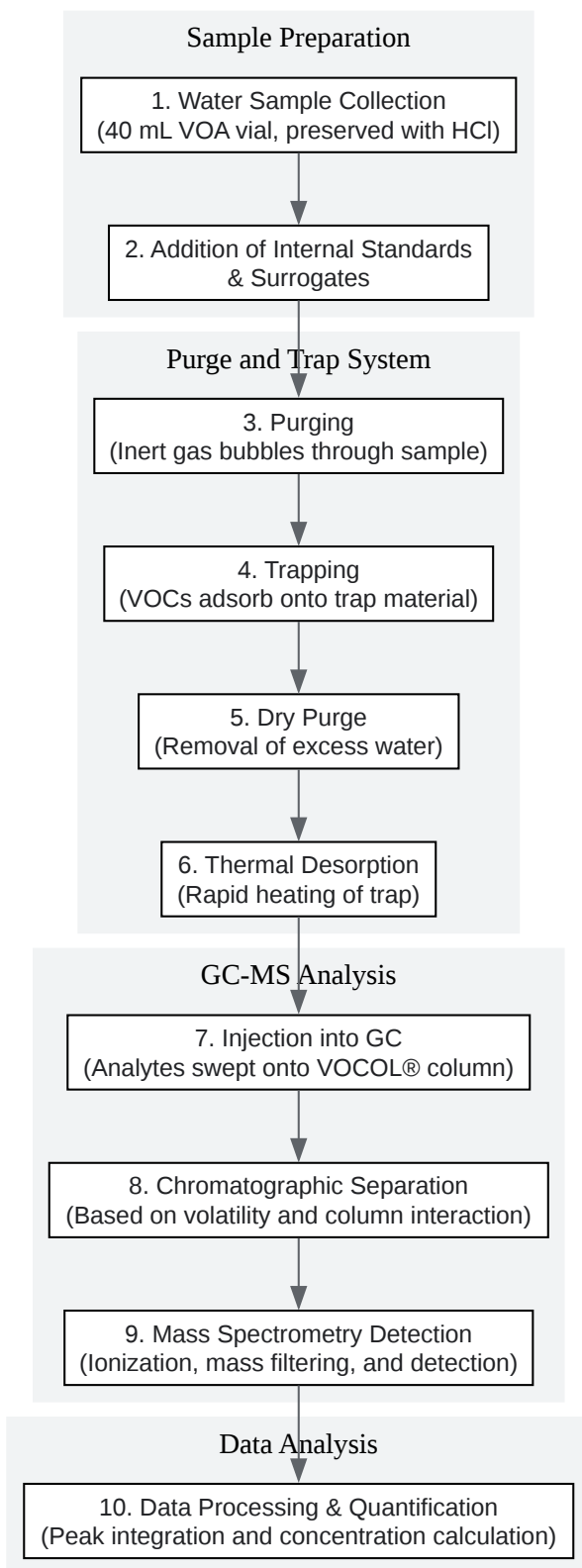
Introduction

The **VOCOL®** (Volatile Organic Column) is an intermediate polarity capillary GC column specifically designed for the analysis of volatile organic compounds. Its proprietary bonded phase offers excellent retention and resolution of highly volatile compounds, making it ideal for environmental monitoring, water quality testing, and other applications requiring the determination of VOCs at trace levels.[1] This column is particularly well-suited for use with purge and trap systems, which are designed to extract and concentrate VOCs from water samples prior to GC analysis.[1]

The analysis of VOCs in water is critical for ensuring water quality and safety, as many of these compounds are regulated due to their potential health effects.[2] Purge and trap GC-MS provides the necessary sensitivity and selectivity for the identification and quantification of a wide range of VOCs at low microgram-per-liter (µg/L) levels.[2]

Experimental Workflow

The overall workflow for the analysis of VOCs in water samples using a **VOCOL®** GC column with a purge and trap system is illustrated below. This process involves sample collection, preparation (including the addition of internal standards), automated purging and trapping to extract and concentrate the analytes, thermal desorption of the trapped analytes onto the GC column, chromatographic separation, and detection by mass spectrometry.



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Figure 1: Experimental workflow for VOC analysis in water.

Detailed Experimental Protocol: US EPA Method 524.2

This protocol is adapted for the analysis of volatile organic compounds in water using a **VOCOL®** GC column, based on the parameters outlined for US EPA Method 524.2.

Materials and Reagents

- **VOCOL®** Capillary GC Column: L × I.D. 105 m × 0.53 mm, df 3.00 µm
- Purge and Trap Concentrator: With a suitable trap (e.g., VOCARB 3000).
- GC-MS System: A gas chromatograph equipped with a mass selective detector.
- Reagents: Methanol (purge and trap grade), Reagent Water, Standard Mixtures of VOCs, Internal Standards, and Surrogates.
- Sample Vials: 40 mL screw-cap vials with PTFE-faced silicone septa (VOA vials).
- Preservative: Hydrochloric acid (HCl).

Sample Preparation

- Collect water samples in 40 mL VOA vials.
- Preserve the samples by adding HCl to a pH of <2. This minimizes microbial degradation of the target analytes.
- Ensure there is no headspace (air bubbles) in the vials.
- Store samples at 4°C until analysis.
- Prior to analysis, allow samples to come to room temperature.
- Add a known amount of internal standard and surrogate spiking solution to each 5 mL sample aliquot.

Purge and Trap Parameters

The following table summarizes the recommended operating conditions for the purge and trap system.

Parameter	Condition
Sample Volume	5 mL
Purge Gas	Helium
Purge Flow Rate	40 mL/min
Purge Time	11 minutes
Dry Purge Time	3 minutes
Desorption Temperature	250°C
Desorption Time	4 minutes
Trap Bake Temperature	280°C
Trap Bake Time	10 minutes

GC-MS Parameters

The following table outlines the recommended GC-MS conditions for the analysis of VOCs on a **VOCOL®** column.

Parameter	Condition
GC Column	VOCOL®, 105 m × 0.53 mm I.D., 3.0 µm film thickness
Carrier Gas	Helium
Carrier Gas Flow Rate	10 mL/min
Oven Temperature Program	35°C (hold for 10 min), then ramp at 4°C/min to 200°C (hold for 10 min)
Injector Temperature	Not specified (desorption from trap serves as injection)
Transfer Line Temperature	~200°C (typical)
Ion Source Temperature	~230°C (typical)
Mass Spectrometer	Mass Selective Detector
Scan Range	m/z = 35-260
Scan Rate	0.6 scans/sec

Data Presentation and Performance

The performance of the **VOCOL®** column in conjunction with the purge and trap GC-MS method is characterized by good linearity, precision, and low detection limits.

Linearity

Calibration curves are typically linear over a concentration range relevant to regulatory requirements (e.g., 0.5 to 200 µg/L). The coefficient of determination (r^2) for the calibration curves should be ≥ 0.995 .

Precision and Accuracy

The precision of the method is assessed by the relative standard deviation (%RSD) of replicate measurements, which should typically be less than 20%. Accuracy is determined by the recovery of spiked analytes in a clean matrix, with acceptable recoveries generally falling within 70-130%.

Method Detection Limits (MDLs)

Method detection limits are determined from the analysis of at least seven replicate samples spiked at a low concentration. While a comprehensive list of MDLs for all VOCs on a specific **VOCOL®** column is not readily available in a single document, typical MDLs for this methodology are in the low µg/L to sub-µg/L range.

Note: A comprehensive table of retention times and method detection limits for a wide range of VOCs on a specific **VOCOL®** column is not publicly available. These values are highly dependent on the specific instrument conditions and must be determined experimentally by the laboratory.

VOCOL® Column Specifications

VOCOL® columns are available in various dimensions to suit different analytical needs. The selection of column length, internal diameter, and film thickness can be optimized to balance resolution, analysis time, and sample capacity.

Length (m)	Internal Diameter (mm)	Film Thickness (µm)
30	0.25	1.50
60	0.25	1.50
105	0.53	3.00
60	0.75	Not specified

A 0.75mm ID **VOCOL** column is listed in EPA Method 524.2, which allows for direct desorption from the trap to the column without the need for cryofocusing due to its higher optimal carrier gas flow rates.

Conclusion

The **VOCOL®** GC column, when coupled with a purge and trap system and a mass spectrometer, provides a robust and reliable method for the analysis of volatile organic compounds in water samples. The protocol detailed in this application note, based on US EPA Method 524.2, offers a starting point for laboratories to develop and validate their own methods

for regulatory compliance and water quality monitoring. The excellent retention and resolution characteristics of the **VOCOL®** column ensure high-quality data for the identification and quantification of a broad range of VOCs.

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References

- 1. VOCOL® Capillary GC Column | Krackeler Scientific, Inc. [krackeler.com]
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